
2-Chloro-1-(pentamethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(pentamethylphenyl)ethanone is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a chloro group and a pentamethylphenyl group attached to an ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone typically involves the chlorination of 1-(pentamethylphenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
1-(pentamethylphenyl)ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve continuous preparation systems. These systems use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pentamethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of 1-(pentamethylphenyl)ethanone derivatives.
Reduction: Formation of 2-chloro-1-(pentamethylphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(pentamethylphenyl)ethanone is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(pentamethylphenyl)ethanone involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The chloro group enhances the electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions to form new compounds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylethanone: Similar structure but lacks the pentamethyl groups.
1-(2,3,4,5,6-pentamethylphenyl)ethanone: Lacks the chloro group.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxy group instead of the pentamethyl groups.
Uniqueness
2-Chloro-1-(pentamethylphenyl)ethanone is unique due to the presence of both the chloro group and the pentamethylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLVERXFNZFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380204 |
Source


|
| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57196-63-1 |
Source


|
| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

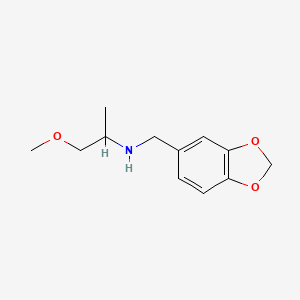
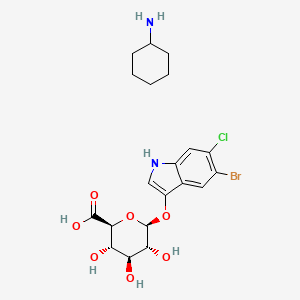
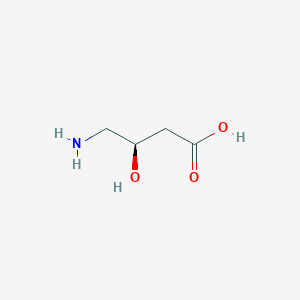
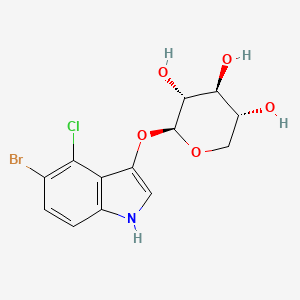
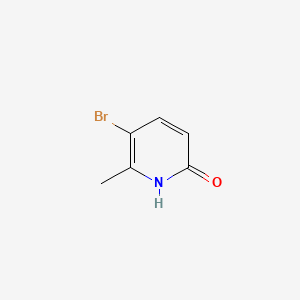


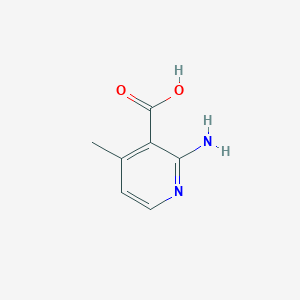

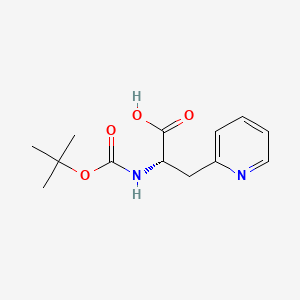

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

